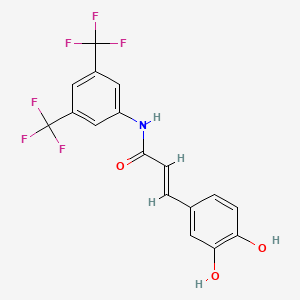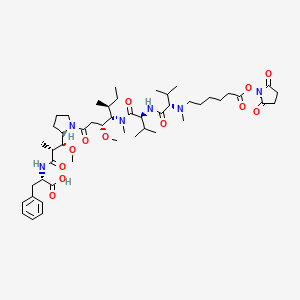
Nhs-mmaf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxysuccinimide-monomethyl auristatin F (Nhs-mmaf) is a modified form of monomethyl auristatin F (Mmaf), a potent tubulin polymerization inhibitor used as an antitumor agent . This compound is commonly used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nhs-mmaf involves the conjugation of monomethyl auristatin F with N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions . The NHS ester reacts with the amino group of monomethyl auristatin F, forming a stable amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Nhs-mmaf primarily undergoes substitution reactions due to the presence of the NHS ester group. The NHS ester is highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, monomethyl auristatin F, dimethyl sulfoxide (DMSO)
Conditions: Mild temperatures, typically around room temperature, and neutral to slightly basic pH.
Major Products
The major product of the reaction between this compound and an amine is a stable amide bond, which is crucial for the formation of antibody-drug conjugates .
Scientific Research Applications
Nhs-mmaf has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. It is used to create antibody-drug conjugates (ADCs) that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues . In addition to its use in cancer research, this compound is also employed in studies involving protein functionalization and bioconjugation .
Mechanism of Action
Nhs-mmaf exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. By binding to tubulin, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound is linked to an antibody that specifically targets cancer cells, ensuring selective delivery and minimizing off-target effects .
Comparison with Similar Compounds
Nhs-mmaf is often compared to other monomethyl auristatin derivatives, such as monomethyl auristatin E (Mmae). Both compounds inhibit tubulin polymerization, but this compound has a charged carboxyl group at the C-terminus, making it less permeable to cell membranes and slightly less toxic than Mmae . Other similar compounds include dolastatin 10 and its analogs, which also target tubulin but differ in their chemical structures and pharmacokinetic properties .
Similar Compounds
- Monomethyl auristatin E (Mmae)
- Dolastatin 10
- Maytansinoid derivatives (DM2, DM4)
- Tubulysins
This compound stands out due to its specific modifications that enhance its stability and reduce its toxicity, making it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C49H78N6O12 |
|---|---|
Molecular Weight |
943.2 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H78N6O12/c1-12-32(6)44(37(65-10)29-40(58)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)26-18-14-17-23-41(59)67-55-38(56)24-25-39(55)57/h13,15-16,20-21,30-33,35-37,42-45H,12,14,17-19,22-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 |
InChI Key |
HANHTXBATRQQFL-YTVPMEHESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


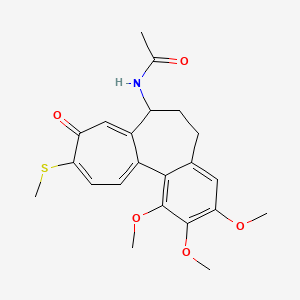


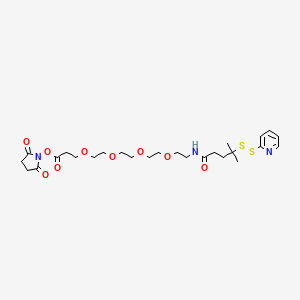

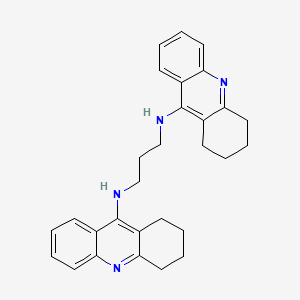
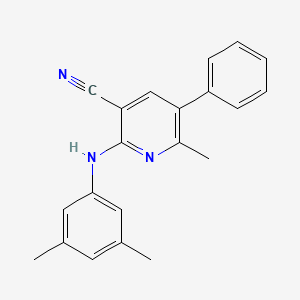
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)

![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)
